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molecular formula C9H15NOS B8588426 2-Ethyl-4-(1-methylethyl)thiazole-5-methanol

2-Ethyl-4-(1-methylethyl)thiazole-5-methanol

Cat. No. B8588426
M. Wt: 185.29 g/mol
InChI Key: AJBSHCALQMLUSD-UHFFFAOYSA-N
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Patent
US06515124B2

Procedure details

Diisobutylaluminum hydride (1M in toluene; 15 mL, 15 mmol) was added dropwise to a solution of 2-ethyl-4-(1-methylethyl)thiazole-5-carboxylic acid ethyl ester (Example 7; 1.7 g, 7.5 mmol) in toluene (20 mL) at −78° C. The solution was stirred in a dry ice-acetone bath overnight and as the dry ice dissipated the reaction temperature rose to −10° C.. Examination of the reaction by TLC showed a mixture of starting material and product. After the reaction was again cooled to −78° C., a second portion of diisobutylaluminum hydride (1M in toluene; 15 mL, 15 mmol) was added with stirring and the cooled reaction was allowed to proceed overnight. As before, the reaction temperature rose slowly from −78° C. to −10° C. The reaction temperature was re-adjusted to −50° C., then methanol was added dropwise and the mixture was stirred for 30 min. The resulting gel was filtered through Celite® and the filter cake was washed with ethyl acetate. Evaporation of the combined filtrates in vacuo yielded 1.5 g of 2-ethyl-4-(1-methylethyl)thiazole-5-methanol (108% of theory). This material was used without further purification in a subsequent reaction.
Quantity
15 mL
Type
reactant
Reaction Step One
Name
2-ethyl-4-(1-methylethyl)thiazole-5-carboxylic acid ethyl ester
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.C([O:13][C:14]([C:16]1[S:20][C:19]([CH2:21][CH3:22])=[N:18][C:17]=1[CH:23]([CH3:25])[CH3:24])=O)C.C(=O)=O.CO>C1(C)C=CC=CC=1>[CH2:21]([C:19]1[S:20][C:16]([CH2:14][OH:13])=[C:17]([CH:23]([CH3:24])[CH3:25])[N:18]=1)[CH3:22] |f:0.1|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
2-ethyl-4-(1-methylethyl)thiazole-5-carboxylic acid ethyl ester
Quantity
1.7 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C(S1)CC)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to −10° C.
CUSTOM
Type
CUSTOM
Details
Examination of the reaction by TLC
ADDITION
Type
ADDITION
Details
a mixture of starting material and product
CUSTOM
Type
CUSTOM
Details
the cooled reaction
CUSTOM
Type
CUSTOM
Details
rose slowly from −78° C. to −10° C
CUSTOM
Type
CUSTOM
Details
was re-adjusted to −50° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting gel was filtered through Celite®
WASH
Type
WASH
Details
the filter cake was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporation of the combined filtrates in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C=1SC(=C(N1)C(C)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 108%
YIELD: CALCULATEDPERCENTYIELD 107.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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